molecular formula C8H12N2O3 B2682101 (5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one CAS No. 2377004-24-3

(5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one

Cat. No.: B2682101
CAS No.: 2377004-24-3
M. Wt: 184.195
InChI Key: RMDYBTKFXXHQKF-SVRRBLITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one is a chiral compound with significant interest in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a nitro-substituted ketone, followed by cyclization to form the piperidinone ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropyl group can influence the compound’s binding affinity to various enzymes or receptors. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could modulate biological processes in novel ways.

Comparison with Similar Compounds

Similar Compounds

    (5R,6S)-6-Acetoxy-5-hexadecanolide: Another chiral compound with a different functional group but similar stereochemistry.

    Dendrobine: A sesquiterpenic alkaloid with neuroprotective properties, structurally different but functionally interesting.

Uniqueness

(5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one stands out due to its unique combination of a cyclopropyl and nitro group on a piperidinone ring. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(5R,6S)-6-cyclopropyl-5-nitropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c11-7-4-3-6(10(12)13)8(9-7)5-1-2-5/h5-6,8H,1-4H2,(H,9,11)/t6-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDYBTKFXXHQKF-SVRRBLITSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(CCC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]([C@@H]1[N+](=O)[O-])C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.